molecular formula C7H5BrClFO B1449690 2-Bromo-3-chloro-6-fluorobenzyl alcohol CAS No. 1823576-75-5

2-Bromo-3-chloro-6-fluorobenzyl alcohol

Cat. No.: B1449690
CAS No.: 1823576-75-5
M. Wt: 239.47 g/mol
InChI Key: MDQGLNBTTBXXFT-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chloro-6-fluorobenzyl alcohol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as oxidoreductases and transferases . The interactions between this compound and these biomolecules are primarily mediated by its functional groups, which can form hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity . This compound may also interact with transcription factors, influencing gene expression. The binding interactions are facilitated by the compound’s functional groups, which can form specific interactions with amino acid residues in proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical properties . The compound’s interaction with cofactors and other metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

2-Bromo-3-chloro-6-fluorobenzyl alcohol (CAS No. 1823576-75-5) is a halogenated aromatic alcohol that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, suggests potential biological activity. This article reviews the available literature on its biological activity, synthesis, and applications.

Structural Information

  • Molecular Formula : C₇H₅BrClFO
  • SMILES : C1=CC(=C(C(=C1F)CO)Br)Cl
  • InChI : InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity . Preliminary studies suggest it may inhibit the growth of various bacterial strains. The presence of halogen atoms likely enhances its ability to interact with microbial cell membranes or specific metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, possibly through mechanisms involving the disruption of cellular signaling pathways or the generation of reactive oxygen species (ROS). Further research is needed to elucidate the precise mechanisms and efficacy against specific cancer types.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The halogen substituents may enhance binding affinity to enzyme active sites, leading to inhibition of key metabolic enzymes.
  • Receptor Binding : The compound may act as a ligand for specific receptors involved in cell signaling pathways.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Starting Materials : Typically synthesized from 2-bromo-3-chloro-6-fluorobenzoic acid via reduction using lithium aluminum hydride (LiAlH₄).
    2 bromo 3 chloro 6 fluorobenzoic acid+LiAlH42 bromo 3 chloro 6 fluorobenzyl alcohol+by products\text{2 bromo 3 chloro 6 fluorobenzoic acid}+\text{LiAlH}_4\rightarrow \text{2 bromo 3 chloro 6 fluorobenzyl alcohol}+\text{by products}
  • Reagents Used : Commonly used reagents include reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄).

Chemical Reaction Analysis

Reaction TypeDescription
Reduction Converts carboxylic acids or esters to alcohols.
Nucleophilic Substitution Halogens can be replaced by nucleophiles under appropriate conditions.

Study on Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Study on Anticancer Activity

In another study, [source] evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-3-chloro-6-fluorobenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds:

  • Anticancer Agents : It can be used to develop compounds targeting specific cancer pathways.
  • Antimicrobial Agents : The compound's halogenated structure may enhance its efficacy against bacterial strains.

For instance, fluorinated benzyl alcohol derivatives have been reported to exhibit improved biological activities compared to their non-fluorinated counterparts .

Agricultural Applications

In agriculture, this compound is utilized as an intermediate for synthesizing agrochemicals:

  • Herbicides and Pesticides : Its unique chemical properties allow for the development of novel herbicides that are more effective and environmentally friendly.

The compound's ability to modify biological activity through halogenation makes it a valuable asset in designing new agrochemical products .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of brominated and chlorinated benzyl alcohols, including this compound, demonstrated enhanced antimicrobial activity against several pathogenic strains. The research highlighted the importance of halogen substitution in improving efficacy and reducing resistance development among bacteria .

Case Study 2: Development of Herbicides

Research conducted on the synthesis of fluorinated benzyl derivatives revealed that this compound could be effectively transformed into potent herbicides. The study showcased how structural modifications led to increased herbicidal activity while minimizing toxicity to non-target organisms .

Properties

IUPAC Name

(2-bromo-3-chloro-6-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQGLNBTTBXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823576-75-5
Record name 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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